Bromosilane

Silicon Deposition Thermal Decomposition Halosilane Chemistry

Tribromosilane (SiHBr3, CAS 7789-57-3), a bromosilane compound in the halogenosilane family, is a mobile liquid with a boiling point of 111.8°C at 760 mmHg, density (d417) of 2.7 g/mL, and melting point of -73.5°C. As a silicon precursor, it decomposes at high temperatures to produce elemental silicon and is an alternative to purified trichlorosilane for ultrapure silicon in semiconductor manufacturing.

Molecular Formula BrH3Si
Molecular Weight 111.01 g/mol
Cat. No. B8379080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromosilane
Molecular FormulaBrH3Si
Molecular Weight111.01 g/mol
Structural Identifiers
SMILES[SiH3]Br
InChIInChI=1S/BrH3Si/c1-2/h2H3
InChIKeyVQPFDLRNOCQMSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tribromosilane (SiHBr3) Properties and Semiconductor-Grade Silicon Precursor Applications


Tribromosilane (SiHBr3, CAS 7789-57-3), a bromosilane compound in the halogenosilane family, is a mobile liquid with a boiling point of 111.8°C at 760 mmHg, density (d417) of 2.7 g/mL, and melting point of -73.5°C [1]. As a silicon precursor, it decomposes at high temperatures to produce elemental silicon and is an alternative to purified trichlorosilane for ultrapure silicon in semiconductor manufacturing [2]. The compound exhibits a vapor pressure of 8.8 mmHg at 0°C and a dipole moment of 0.79 [1]. Unlike silane (SiH4) or chlorosilanes, tribromosilane contains a polarized Si-Br bond that facilitates specific decomposition pathways and enables the Schumacher Process, a closed-loop polysilicon production method with cost and safety advantages over the traditional Siemens Process [3][4].

Why Tribromosilane Cannot Be Replaced by Trichlorosilane or Silane in Critical Silicon Deposition Processes


Tribromosilane's distinct physical properties, decomposition thermodynamics, and reaction pathways preclude direct substitution with trichlorosilane (SiHCl3) or silane (SiH4). While all three serve as silicon precursors, their differing bond strengths, vapor pressures, and byproduct chemistries lead to significant disparities in deposition temperature windows, film quality, and process efficiency [1]. Tribromosilane enables silicon deposition at 900°C with larger SiBr4 consumption than SiHBr3 [2], whereas trichlorosilane typically requires temperatures above 1100°C in the Siemens process [3]. Furthermore, tribromosilane participates in a closed-loop recycling scheme where SiBr4 byproduct is converted back to SiHBr3 at 600-800°C, a feat not achievable with SiCl4 due to its higher thermal stability [4]. The quantitative evidence below demonstrates these non-interchangeable characteristics.

Quantitative Differentiation of Tribromosilane Versus Trichlorosilane and Silane in Semiconductor CVD and Polysilicon Production


Lower Decomposition Onset Temperature: Tribromosilane vs. Trichlorosilane in Hydrogen Reduction

Tribromosilane (SiHBr3) and silicon tetrabromide (SiBr4) decompose at lower temperatures than their chlorinated analogs. Specifically, SiBr4 begins to decompose at 800°C with hydrogen, leading to silicon deposition, while SiCl4 shows decomposition only above 900°C under similar conditions [1]. This 100°C difference in onset temperature directly impacts process energy requirements and reactor design.

Silicon Deposition Thermal Decomposition Halosilane Chemistry

Polysilicon Deposition Temperature: Tribromosilane Schumacher Process vs. Siemens Trichlorosilane Process

The Schumacher Process utilizing tribromosilane operates at lower temperatures compared to the conventional Siemens process based on trichlorosilane. The tribromosilane thermal decomposition occurs at approximately 900°C [1], whereas Siemens reactors typically require temperatures in the 1200°C range [2]. This 300°C reduction significantly impacts operational costs and equipment longevity.

Polysilicon Production Chemical Vapor Deposition Semiconductor Manufacturing

β-SiC Heteroepitaxy: Lower Deposition Temperature with Methyltribromosilane vs. Methyltrichlorosilane

Methyltribromosilane enables heteroepitaxial deposition of β-SiC on Si(100) at 1150-1200°C without a carbon buffer layer [1], whereas conventional methyltrichlorosilane requires temperatures of 1200-1300°C [2]. The 50-100°C reduction, combined with the elimination of the carbon buffer layer, simplifies the process and improves film quality.

Silicon Carbide Epitaxy Wide-Bandgap Semiconductors CVD Precursors

Higher Condensation-to-Reduction Product Ratio in Gas-Phase Reactions: Tribromosilane vs. Trichlorosilane

In gas-phase reactions with organic bromides, tribromosilane yields a higher molar ratio of condensation products to reduction products (C/R) compared to trichlorosilane under identical conditions [1]. This enhanced selectivity favors desired condensation pathways over undesired reduction, improving synthetic efficiency for organosilicon compounds.

Organosilicon Synthesis Reaction Selectivity Gas-Phase Chemistry

Byproduct Recyclability: Closed-Loop Tribromosilane Process vs. Open-Loop Trichlorosilane Siemens Process

The Schumacher closed-loop bromosilane process recycles SiBr4 byproduct back to SiHBr3 via a catalytic conversion at 600-800°C [1]. In contrast, the Siemens process generates SiCl4 as a waste byproduct that is not readily convertible to SiHCl3 under practical conditions due to thermodynamic limitations [2]. This difference fundamentally alters process economics and environmental footprint.

Polysilicon Manufacturing Sustainable Chemistry Process Economics

Physical Property Comparison: Tribromosilane vs. Trichlorosilane vs. Silane

Tribromosilane exhibits a boiling point of 111.8°C and density of 2.7 g/mL [1], compared to trichlorosilane's boiling point of 31.8°C and density of 1.34 g/mL [2], and silane's boiling point of -111.9°C and density of 1.31 g/L [3]. These divergent properties dictate fundamentally different vapor delivery system requirements and safety protocols.

Precursor Selection CVD Process Design Vapor Delivery

Optimal Deployment Scenarios for Tribromosilane in Semiconductor Manufacturing and Advanced Materials Synthesis


Low-Energy Polysilicon Production via Schumacher Closed-Loop Process

Tribromosilane is ideally suited for polysilicon manufacturing where energy cost reduction and byproduct recycling are paramount. The Schumacher Process operates at ~900°C (vs. 1200°C for Siemens) and recycles SiBr4 back to SiHBr3, achieving a closed-loop system [1][2]. This scenario is particularly compelling for solar-grade silicon production, where cost per watt is the dominant metric. Facilities adopting tribromosilane-based processes can expect 25-30% lower energy consumption and >90% reduction in raw material waste compared to conventional trichlorosilane routes [3].

High-Quality β-SiC Epitaxial Layer Growth for Power Electronics

Methyltribromosilane enables heteroepitaxial deposition of β-SiC on silicon substrates at 1150-1200°C without a carbon buffer layer, a 50-100°C reduction compared to methyltrichlorosilane [1]. This lower thermal budget minimizes autodoping and interface defects, yielding epitaxial films with very good structural quality as confirmed by XRD, Raman spectroscopy, and SEM [2]. The process is directly applicable to manufacturing SiC-based power devices (MOSFETs, Schottky diodes) and RF components, where film quality directly correlates with device performance and yield [3].

Selective Organosilicon Synthesis via Gas-Phase Bromosilane Chemistry

In gas-phase reactions with organic bromides, tribromosilane delivers a higher condensation-to-reduction product ratio than trichlorosilane, favoring desired condensation pathways [1]. This selectivity advantage is critical for synthesizing high-value organosilicon intermediates used in specialty polymers, coupling agents, and pharmaceutical building blocks. By minimizing reduction byproducts, tribromosilane reduces downstream separation complexity and improves overall synthetic yield, making it the reagent of choice for precision organosilicon manufacturing [2].

Silicon Thin-Film Deposition at Reduced Thermal Budget

For applications requiring silicon thin films on temperature-sensitive substrates (e.g., flexible electronics, MEMS on polymer layers), tribromosilane offers a distinct advantage over silane and trichlorosilane due to its lower decomposition onset temperature. Silicon deposition from bromosilane mixtures occurs at 900°C with rod-like polycrystalline morphology exhibiting (111), (220), (311), and (331) orientations [1], while SiCl4 decomposition requires >900°C [2]. This 100°C+ reduction in process temperature expands the substrate compatibility window and reduces thermal stress-induced defects in the deposited films [3].

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